molecular formula C16H25N3O2 B6761373 cyclohexyl-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]methanone

cyclohexyl-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]methanone

Cat. No.: B6761373
M. Wt: 291.39 g/mol
InChI Key: WIAMSCXYHJFVSN-UHFFFAOYSA-N
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Description

Cyclohexyl-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]methanone is a complex organic compound that features a cyclohexyl group, a pyrazole ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]methanone typically involves multiple steps. One common method starts with the preparation of 3,5-dimethyl-1H-pyrazole, which is then reacted with morpholine and cyclohexylmethanone under specific conditions. The reaction mixture is often refluxed in ethanol and then cooled and filtered. The filtrate is acidified with hydrochloric acid to precipitate the product, which is then recrystallized from ethanol to obtain pure this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

Cyclohexyl-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of cyclohexyl-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and morpholine rings. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]methanone is unique due to the combination of its cyclohexyl, pyrazole, and morpholine rings, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

cyclohexyl-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-11-15(12(2)18-17-11)14-10-21-9-8-19(14)16(20)13-6-4-3-5-7-13/h13-14H,3-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAMSCXYHJFVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2COCCN2C(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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